N-hydroxy-2,2-dimethylpropanamide
Description
Contextualization within N-hydroxy Amide Chemistry and its Significance
The N-hydroxy amide functional group (-C(=O)N(OH)-) is a cornerstone of various research fields, particularly in medicinal chemistry and materials science. These compounds are notable for their ability to act as strong proton donors and effective chelators of metal cations. acs.org This chelating property is fundamental to the biological activity of many hydroxamic acids, including their well-documented role as inhibitors of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.gov The inhibition of these enzymes has significant implications for the development of therapeutics for a range of diseases. nih.gov
Furthermore, the N-hydroxy amide moiety can participate in unique hydrogen bonding interactions, which can influence the secondary structure of peptides and peptoids. nih.gov Research has shown that the incorporation of N-hydroxy amides can lead to the formation of stable, sheet-like structures through intermolecular hydrogen bonds. nih.gov This has implications for the design of novel biomaterials and foldamers. The enhanced enzymatic stability of peptides containing N-hydroxy amide bonds is another area of active investigation.
Overview of the 2,2-Dimethylpropanamide Scaffold in Chemical Research
The 2,2-dimethylpropanamide scaffold, derived from pivalic acid, is characterized by the presence of a tertiary butyl group attached to the carbonyl carbon. wikipedia.org This bulky group exerts significant steric hindrance, which can profoundly influence the reactivity and stability of the molecule. In organic synthesis, the pivaloyl group is often employed as a protecting group for alcohols and amines due to its robustness towards a variety of reaction conditions.
The steric bulk of the 2,2-dimethylpropanamide scaffold can also be strategically utilized to control selectivity in chemical reactions. For instance, the presence of this group can direct reactions to less hindered sites of a molecule. Moreover, derivatives of 2,2-dimethylpropanamide are investigated as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The stability conferred by the pivaloyl group can be advantageous in the development of molecules with enhanced metabolic stability. nih.gov
Interactive Data Table: Properties of N-hydroxy-2,2-dimethylpropanamide
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | mdpi.com |
| Molecular Weight | 117.15 g/mol | mdpi.com |
| Boiling Point | 227.4°C at 760 mmHg | orgsyn.org |
| Flash Point | 124.6°C | orgsyn.org |
| Density | 1.022 g/cm³ | orgsyn.org |
| Refractive Index | 1.442 | orgsyn.org |
| Vapor Pressure | 0.0152 mmHg at 25°C | orgsyn.org |
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,3)4(7)6-8/h8H,1-3H3,(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDOYFPHCIRHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307435 | |
| Record name | N-hydroxy-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29740-67-8 | |
| Record name | NSC191034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-hydroxy-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Hydroxy 2,2 Dimethylpropanamide and Its Derivatives
Strategies for N-hydroxylation in Amide Synthesis
The formation of the N-hydroxy amide bond is the critical step in synthesizing these molecules. Several approaches have been developed, with the acylation of hydroxylamine (B1172632) being the most direct.
The most conventional and widely utilized method for the synthesis of N-hydroxy amides is the reaction of a corresponding acyl chloride with hydroxylamine or its derivatives. In the context of N-hydroxy-2,2-dimethylpropanamide, this involves pivaloyl chloride (2,2-dimethylpropanoyl chloride) as the acylating agent.
A representative example is the synthesis of a closely related derivative, 3-chloro-N-hydroxy-2,2-dimethylpropanamide. This procedure involves the dropwise addition of 3-chloro-2,2-dimethylpropionyl chloride to a cooled, aqueous solution of hydroxylamine hydrochloride that has been neutralized with sodium hydroxide (B78521). prepchem.com The reaction is maintained at a low temperature (typically -5°C to 5°C) to control its exothermicity and prevent side reactions. prepchem.com After a period of stirring, the product precipitates as a solid and can be collected by filtration. prepchem.com
The general reaction can be depicted as: R-COCl + NH₂OH → R-CONHOH + HCl
To prevent the liberated HCl from protonating the unreacted hydroxylamine, a base is typically added. In many procedures, hydroxylamine hydrochloride is used as the source of hydroxylamine, and a stoichiometric amount of base like sodium hydroxide is added to generate the free hydroxylamine in situ. prepchem.com
Variations of this method include the use of protected hydroxylamine derivatives. For instance, N-Boc protected hydroxylamine can be reacted with pivaloyl chloride. acs.org This approach allows for selective acylation and can be advantageous in more complex syntheses, although it necessitates a subsequent deprotection step. acs.org
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Product | Yield |
|---|---|---|---|---|---|---|---|
| 3-chloro-2,2-dimethylpropionyl chloride | Hydroxylamine hydrochloride | Sodium hydroxide | Water | -5°C to 5°C | 17 hours (including warm-up) | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | ~31% |
Beyond the standard acyl chloride route, other methods exist for constructing the N-hydroxy amide functionality. One significant alternative is the Beckmann rearrangement. wikipedia.org This reaction converts a ketoxime into an amide under acidic conditions. chemistrysteps.comlibretexts.org To synthesize this compound via this route, one would start with the corresponding ketoxime, which could be prepared from a suitable ketone and hydroxylamine. The rearrangement is typically catalyzed by strong acids like sulfuric acid, polyphosphoric acid, or Lewis acids. wikipedia.orgorganic-chemistry.org The mechanism involves protonation of the oxime's hydroxyl group, followed by a 1,2-shift of the alkyl group that is anti-periplanar to the leaving group, ultimately yielding the amide after hydrolysis of the intermediate nitrilium ion. chemistrysteps.com
Another approach involves the direct amination of aldehydes with hydroxylamine derivatives. acs.org For example, aldehydes can react with N-substituted hydroxylamines in the presence of a base like potassium hydroxide and a promoter such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF·3H₂O) to yield amides, proceeding through a nitrone intermediate. acs.org
The Ritter reaction provides another pathway, where a nitrile reacts with a source of a carbocation, such as an alcohol in strong acid, to form an amide after hydrolysis. While less direct for simple N-hydroxy amides, it is a powerful method for generating N-tert-alkyl amides.
Functional Group Interconversions on the Propanamide Moiety
Once the this compound core is assembled, its functional groups can undergo further chemical transformations.
Derivatives of this compound bearing a leaving group on the propanamide backbone are valuable substrates for nucleophilic substitution reactions. The synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide provides a key example. prepchem.com The chlorine atom at the C3 position is susceptible to displacement by a variety of nucleophiles. This allows for the introduction of diverse functionalities, such as azides, cyanides, or amines, onto the alkyl chain of the molecule, leading to a wide array of new derivatives.
The amide bond, including the N-hydroxy amide bond, can be cleaved through hydrolysis. libretexts.org This reaction can be carried out under either acidic or basic conditions, typically requiring heat. libretexts.orgunizin.org
Basic Hydrolysis : Under basic conditions (e.g., NaOH, KOH), a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the N-hydroxy amide anion as the leaving group. A subsequent acid-base reaction between the pivalic acid and the base, and the leaving group and water, drives the reaction to completion, yielding a carboxylate salt and free hydroxylamine. libretexts.org
The presence of the N-hydroxy group can influence the rate of hydrolysis compared to a standard secondary amide due to electronic and steric effects.
The N-hydroxy group of this compound is itself a reactive site, capable of participating in condensation reactions. unizin.org A common transformation is O-acylation, where the hydroxyl group reacts with an acylating agent, such as an acid chloride or anhydride, to form an N-acyloxy amide. nih.gov This reaction is often performed in the synthesis of N-acyloxy peptides. nih.gov The selective acylation of the N-hydroxy group versus the amide nitrogen can be a challenge, and sometimes transient protection of the hydroxyl group is employed. thieme-connect.com
Cyclization Reactions to Heterocyclic Systems
The transformation of linear organic molecules into cyclic structures is a cornerstone of synthetic chemistry, enabling the creation of complex molecular architectures. In the context of this compound and its precursors, cyclization reactions are pivotal for accessing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.
Formation of Isoxazolidinone Rings from this compound Precursors
The synthesis of isoxazolidinone rings, a class of five-membered heterocycles containing both nitrogen and oxygen, can be achieved from N-substituted hydroxylamines, which are structural precursors to this compound. The reaction of N-substituted hydroxylamines with α,β-unsaturated ketones is a key method for constructing these rings. For instance, the reaction of methyl vinyl ketone with N-phenylhydroxylamine results in a tautomeric mixture of 5-hydroxy-2-phenyl-5-methylisoxazolidine and its linear form. researchgate.net This reaction highlights a general pathway where the hydroxylamine undergoes a Michael addition to the unsaturated ketone, followed by an intramolecular cyclization.
In a related approach, 5-hydroxyisoxazolidines have been successfully synthesized through the reaction of hydroxylamine hydrochloride with α,β-unsaturated ketones in the presence of tris(hydroxymethyl)aminomethane (TRIS) as a buffer. researchgate.net This method is notable for its environmentally friendly conditions, utilizing non-toxic reagents at room temperature. researchgate.net The acylation of the resulting 5-hydroxyisoxazolidines, such as 5-hydroxy-3,3,5-trimethylisoxazolidine, provides a route to introduce various substituents onto the nitrogen atom, demonstrating the versatility of these heterocyclic intermediates. researchgate.net
Derivatization Strategies for Structural Modification
The chemical modification of this compound and its related structures is essential for tuning their physicochemical properties and exploring their potential applications. Derivatization strategies often focus on the amide, ester, and metal-coordinating functionalities of these molecules.
Amidation Reactions for N-Substitution in Propanamide Derivatives
Amidation reactions represent a fundamental strategy for introducing substituents at the nitrogen atom of propanamide derivatives. These reactions typically involve the coupling of an amine with a carboxylic acid or its activated derivative. A general synthetic route to N-substituted amides involves the reaction of a substituted aniline (B41778) with an amino acid ester, often in a solvent like methanol (B129727) under reflux conditions. sphinxsai.com
The amide functional group is a crucial component in many biologically active molecules. sphinxsai.comresearchgate.net The synthesis of N-substituted propanamide derivatives has been explored in the context of creating novel therapeutic agents. For example, N-substituted-2-propanamide analogues of 1,3,4-oxadiazole (B1194373) have been synthesized through multi-step protocols. researchgate.net The structural diversity of these derivatives is often achieved by varying the substituents on the amine and the propanamide backbone. nih.govresearchgate.net The table below summarizes examples of N-substituted propanamide derivatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| N,2-dimethylpropanamide | C₅H₁₁NO | 101.15 | nih.gov |
| N,N-diethyl-2,2-dimethylpropanamide | C₉H₁₉NO | 157.25 | nih.govnih.gov |
| 2,2-dimethylpropanamide | C₅H₁₁NO | 101.15 | matrix-fine-chemicals.comnist.gov |
| 2-Hydroxy-N,N-dimethylpropanamide | C₅H₁₁NO₂ | 117.15 | sigmaaldrich.com |
Esterification and Hydrazinolysis Routes for Related Propanoate Structures
Esterification is a common method for modifying carboxylic acids and their derivatives, such as 2,2-dimethylpropanoic acid (pivalic acid), which is structurally related to this compound. The reaction involves heating a carboxylic acid and an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk This reversible reaction produces an ester and water. chemguide.co.uk To drive the reaction towards the product, the ester can be distilled off as it forms, especially for smaller, more volatile esters like ethyl ethanoate. chemguide.co.uk
The following table presents various esters of 2,2-dimethylpropanoic acid.
| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| Methyl 2,2-dimethylpropanoate | C₆H₁₂O₂ | 116.16 | nist.gov |
| Decyl 2,2-dimethylpropanoate | C₁₅H₃₀O₂ | 242.40 | nih.gov |
| 3-methylbut-3-enyl 2,2-dimethylpropanoate | C₁₀H₁₈O₂ | 170.25 | nih.gov |
Hydrazinolysis is another important transformation, particularly for the release of N-glycans from glycoproteins, and it involves the use of hydrazine. nih.gov In the context of related structures, hydrazinolysis of esters can be used to generate hydrazides. For example, 3-hydroxy-2-naphthoic acid hydrazide is a key intermediate in the synthesis of various heterocyclic compounds. nih.govresearchgate.net This hydrazide can then undergo condensation reactions with aldehydes and subsequent cyclization to form complex molecules. nih.govresearchgate.net
Metal Complex Formation and Ligand Synthesis involving 2,2-dimethylpropanamide Derivatives
The nitrogen and oxygen atoms within the amide functionality of 2,2-dimethylpropanamide and its derivatives can act as coordination sites for metal ions, leading to the formation of metal complexes. These derivatives can serve as ligands in coordination chemistry. researchgate.net The synthesis of ligands often involves multi-step reactions to create molecules with specific chelating properties. For instance, di(2-picolyl)amine (DPA), a pyridine (B92270) derivative, is an excellent chelating agent for many transition metals due to the presence of three nitrogen atoms. polimi.it The functionalization of such ligands, for example, by adding a triazole ring, can enhance their coordination capabilities. polimi.it
Palladium(II) complexes have been prepared using pyridyl-ketone ligands like di(2-pyridyl) ketone (dpk). nih.gov The dpk ligand can coordinate to the metal center in various ways, and the resulting complexes can undergo further reactions, such as in situ nucleophilic addition of an alcohol to the ketone group. nih.gov The formation of metal complexes is often characterized by techniques such as FT-IR, UV-vis, and X-ray crystallography. nih.gov
Mechanistic Investigations and Reactivity Studies of N Hydroxy 2,2 Dimethylpropanamide Systems
Reaction Kinetics and Thermodynamics of N-hydroxy Amide Formation and Transformation
Detailed kinetic and thermodynamic parameters for the formation and transformation of N-hydroxy-2,2-dimethylpropanamide are not extensively documented in dedicated studies of this specific molecule. However, research on analogous N-hydroxy amide systems provides significant insights into their reactivity. Studies on N-hydroxydipeptide methyl esters have shown that the presence of the N-hydroxy group can substantially accelerate reaction rates compared to their non-hydroxylated counterparts. For instance, the rate of cyclization of N-hydroxy and N-benzyloxydipeptide methyl esters is reported to be 38 to 77 times greater than that of phenylalanylglycine methyl ester rsc.org. This notable rate enhancement underscores the profound impact of the N-hydroxy group on the reactivity of the amide system.
Table 1: Comparative Reaction Rate Enhancement in N-hydroxy Amides
| Compound Type | Reaction | Relative Rate Enhancement | Reference |
| N-hydroxy and N-benzyloxydipeptide methyl esters | Cyclization | 38 - 77 times faster | rsc.org |
Role of Functional Groups in Chemical Reactivity
The chemical reactivity of this compound is governed by the distinct contributions of its amide and hydroxyl functional groups, as well as the influence of the dimethyl substituents.
Amides are generally characterized by their resonance stabilization, which delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl oxygen. This resonance effect renders the amide carbonyl carbon less electrophilic compared to other carbonyl compounds like esters, making amides less reactive under physiological conditions auburn.edulibretexts.org.
Despite this relative stability, the amide group in this compound can undergo characteristic reactions. Amides can be hydrolyzed to a carboxylic acid and an amine (or hydroxylamine (B1172632) in this case) by heating in an acidic or basic aqueous solution libretexts.org. The reaction is typically irreversible due to subsequent acid-base reactions with the products libretexts.org. Furthermore, amides can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amines libretexts.org.
The N-hydroxy group is a key determinant of the unique reactivity of this compound. This group is known to be a potent proton donor and can also participate in nucleophilic reactions nih.govnih.gov. The hydroxyl group can be acylated, and its presence has been shown to facilitate reactions at other sites within the molecule. For instance, N-hydroxysuccinimide esters are known to react with hydroxyl groups to form labile ester linkages nih.gov. The enhanced cyclization rates observed in N-hydroxy dipeptides further highlight the activating role of the N-hydroxy group rsc.org.
N-hydroxy Group: The substitution of a hydroxyl group on the amide nitrogen introduces significant electronic effects. The electronegative oxygen atom can reduce the resonance stabilization of the amide by withdrawing electron density, a phenomenon that can lead to a more pyramidal nitrogen atom mdpi.com. This reduction in resonance can, in turn, increase the reactivity of the amide bond mdpi.com.
gem-Dimethyl Group: The two methyl groups on the carbon atom alpha to the carbonyl group exert steric effects. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the rate of reactions such as hydrolysis auburn.edu.
Table 2: Influence of Functional Groups and Substituents on Reactivity
| Functional Group/Substituent | Effect on Reactivity | Mechanism of Influence | Reference |
| Amide Group | Generally low reactivity | Resonance stabilization | auburn.edulibretexts.org |
| N-hydroxy Group | Increased reactivity | Acts as a proton donor and nucleophile; reduces amide resonance | rsc.orgnih.govnih.govmdpi.com |
| gem-Dimethyl Group | Decreased reactivity | Steric hindrance at the carbonyl carbon | auburn.edu |
Intramolecular and Intermolecular Interactions
The structural organization of this compound in the solid state is expected to be heavily influenced by non-covalent interactions, particularly hydrogen bonding.
While a specific crystal structure for this compound was not found in the surveyed literature, extensive studies on other N-hydroxy amides and related compounds provide a strong basis for predicting its solid-state behavior. N-hydroxy amides are recognized as excellent hydrogen bond donors nih.gov. The amide group itself, with its N-H proton and carbonyl oxygen, is a fundamental motif for forming intermolecular hydrogen bonds of the N-H···O=C type ias.ac.inlibretexts.org.
Research on N-hydroxy peptoids has revealed that these molecules can form distinctive sheet-like structures that are held together by intermolecular hydrogen bonds nih.gov. These organized structures are a direct consequence of the propensity of the N-hydroxy amide functionality to engage in hydrogen bonding nih.gov. Furthermore, studies on 2-hydroxybenzamides have demonstrated that the presence of an intramolecular hydrogen bond can significantly enhance the strength of intermolecular hydrogen bonds, a phenomenon known as hydrogen bond cooperativity rsc.org. In the case of this compound, both the N-H of the amide and the O-H of the hydroxyl group can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as acceptors, leading to a complex and stable hydrogen-bonded network in the crystalline state.
Table 3: Potential Hydrogen Bonding Interactions in this compound
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Type of Interaction | Significance | Reference |
| Amide N-H | Carbonyl Oxygen (intermolecular) | N-H···O=C | Formation of chains or sheets | ias.ac.inlibretexts.org |
| Hydroxyl O-H | Carbonyl Oxygen (intermolecular) | O-H···O=C | Stabilization of crystal lattice | nih.gov |
| Hydroxyl O-H | Hydroxyl Oxygen (intermolecular) | O-H···O-H | Formation of extended networks | nih.gov |
| Amide N-H | Hydroxyl Oxygen (intermolecular) | N-H···O-H | Contribution to crystal packing | nih.gov |
Conformational Analysis and Molecular Stability
The spatial arrangement of atoms and the rotational barriers around single bonds in this compound are critical determinants of its chemical reactivity and biological activity. The conformational landscape of this molecule is primarily dictated by the interplay of steric and electronic effects arising from the bulky tert-butyl group and the N-hydroxyamide functionality.
Conformational Preferences
The core of this compound's conformational isomerism lies in the rotation around the carbonyl carbon-nitrogen (C-N) bond. Due to the partial double bond character of the C-N bond, resulting from resonance delocalization of the nitrogen lone pair with the carbonyl group, rotation is restricted, leading to distinct planar conformers. azom.com For hydroxamic acids in general, two primary conformations are considered: the Z and E isomers, referring to the relative orientation of the carbonyl oxygen and the hydroxyl group around the C-N bond.
Computational studies on various hydroxamic acids have shown that the Z-amide form is typically the most stable conformer in both the gas phase and in aqueous solution. researchgate.net This stability is often attributed to the formation of an intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl hydrogen (O=C-N-OH). However, the presence of substituents on the nitrogen and carbon atoms can significantly influence this preference.
Molecular Stability and Rotational Barriers
The stability of this compound is intrinsically linked to the energy barriers for rotation around its key single bonds. The most significant of these is the rotational barrier of the C-N amide bond. In amides, this barrier is substantial, typically in the range of 15-20 kcal/mol, due to the aforementioned partial double bond character. masterorganicchemistry.com This high barrier is responsible for the observation of distinct conformers at room temperature in NMR spectroscopy for many amides. azom.com
For hydroxamic acids, the presence of the electronegative oxygen atom on the nitrogen can influence the electron density distribution and, consequently, the rotational barrier. Some studies suggest that the rotational barrier in hydroxamic acids might be slightly lower than in corresponding amides because the nitrogen lone pair is also delocalized towards the hydroxyl oxygen, reducing its contribution to the C-N double bond character. stackexchange.com
The tert-butyl group in this compound is also expected to influence the rotational barrier around the C-C bond connecting it to the carbonyl group. While rotation around this bond is generally considered to be of lower energy than the C-N bond rotation, steric clashes between the methyl groups of the tert-butyl moiety and the rest of the molecule can create notable rotational energy profiles.
Table of Key Structural and Stability Parameters (Theoretical)
Below is a table summarizing the expected key structural parameters and their influence on the molecular stability of this compound, based on general principles of related compounds.
| Parameter | Influencing Factors | Expected Impact on Stability |
| C-N Bond Length | Resonance delocalization, hybridization of N | Shorter than a typical C-N single bond, contributing to planarity and rotational barrier. |
| C=O Bond Length | Resonance delocalization | Slightly longer than a typical C=O double bond. |
| C-N Rotational Barrier | Partial double bond character, steric hindrance from tert-butyl group | High energy barrier, leading to distinct and relatively stable conformers (Z and E). |
| Z vs. E Conformational Energy | Intramolecular hydrogen bonding, steric repulsion | The Z conformer is generally more stable for hydroxamic acids due to hydrogen bonding, but the bulky tert-butyl group may alter this preference. researchgate.net |
| Torsional Strain | Rotation around the C-C(CH₃)₃ bond | Steric interactions between the tert-butyl methyl groups and the hydroxamide group can lead to preferred staggered conformations. |
Detailed Research Findings from Analogous Systems
While direct experimental data for this compound is sparse, studies on analogous systems provide valuable insights:
N-methyl acetohydroxamic acid (NMHA): A study using NOE spectroscopy on NMHA in an aqueous solution determined that the E conformation is favored, contrary to some theoretical predictions for other hydroxamic acids. nih.gov This highlights the importance of the solvent environment and the specific substituents in determining conformational preference.
Amide Rotational Barriers: Dynamic NMR studies on various amides have precisely measured the rotational barriers around the C-N bond. nih.gov These studies confirm the significant energy required for interconversion between conformers and provide a basis for estimating the stability of the conformers of this compound.
Computational Studies on Hydroxamic Acids: Density Functional Theory (DFT) calculations on a range of hydroxamic acids have consistently shown the Z-amide conformer to be the most stable, often by several kcal/mol. researchgate.net These studies also map the reaction pathways for interconversion between different tautomeric and conformational forms.
Structure Activity Relationship Studies of N Hydroxy 2,2 Dimethylpropanamide Derivatives
Impact of Hydroxyl Group Position and Substitution on Biological Activity
The hydroxamic acid functional group is paramount for the biological activity of N-hydroxy-2,2-dimethylpropanamide derivatives, primarily through its ability to chelate the zinc ion within the active site of metalloenzymes. This interaction typically involves a bidentate coordination of the zinc ion by the carbonyl oxygen and the hydroxylamino oxygen of the hydroxamic acid. The proton on the hydroxylamino nitrogen is also crucial as it can form a hydrogen bond with a carbonyl oxygen in the enzyme's backbone.
Alterations to the hydroxyl group can significantly impact inhibitory potency. For instance, the acidity of the N-OH proton can be modulated by substitution. Electron-withdrawing groups attached to the scaffold can increase the acidity, which may influence the binding affinity. Conversely, substitution on the hydroxylamino nitrogen with alkyl or aryl groups can decrease the pKa.
While direct studies on the positional isomers of the hydroxyl group within the 2,2-dimethylpropanamide scaffold are not extensively documented, the fundamental requirement for the 1-hydroxy-2-one arrangement (hydroxamic acid) for zinc chelation is a well-established principle in the SAR of metalloenzyme inhibitors. Any deviation from this arrangement, such as moving the hydroxyl group to a different position on the propanamide backbone, would disrupt the necessary geometry for effective zinc binding and is expected to lead to a significant loss of inhibitory activity.
The following table illustrates the general importance of the hydroxamic acid moiety in metalloproteinase inhibition, drawing from data on related hydroxamic acid-based inhibitors.
Table 1: Illustrative Impact of Zinc-Binding Group (ZBG) Modification on MMP Inhibition This table is based on general principles and data from analogous MMP inhibitors and is for illustrative purposes.
| Compound Analogue | Zinc-Binding Group | General Effect on MMP Inhibition |
|---|---|---|
| This compound | -CONHOH | Potent Inhibition |
| 2,2-dimethylpropanamide | -CONH2 | Loss of Activity |
| N-methoxy-2,2-dimethylpropanamide | -CONHOCH3 | Reduced or Lost Activity |
Influence of N-Substituents on Molecular Interactions and Resulting Biological Activity
Substitution on the nitrogen atom of the amide in this compound derivatives introduces a vector for modifying the compound's properties, including potency, selectivity, and pharmacokinetic profile. The nature of the N-substituent can influence how the inhibitor interacts with the regions of the enzyme active site beyond the catalytic zinc ion, often referred to as the "cap" region.
In the context of HDAC inhibitors, for example, the cap group typically interacts with the rim of the active site channel. The size, shape, and electronic properties of the N-substituent can therefore dictate the selectivity for different HDAC isoforms. Aromatic or heteroaromatic N-substituents can engage in pi-stacking or other specific interactions with amino acid residues at the entrance of the active site.
Studies on other classes of hydroxamic acids have demonstrated that N-alkylation can have varied effects. In some cases, N-methylation has been shown to increase potency, potentially by improving metabolic stability or by inducing a more favorable conformation for binding. However, larger N-alkyl or N-aryl groups can also introduce steric hindrance, which may be detrimental to binding unless the substituent can occupy a specific hydrophobic pocket within the active site.
The following table presents hypothetical SAR data for N-substituted this compound derivatives based on established principles for HDAC inhibitors.
Table 2: Hypothetical SAR of N-Substituted this compound Derivatives as HDAC Inhibitors
| R-Group (N-Substituent) | General Nature of Substituent | Expected Impact on HDAC Inhibition |
|---|---|---|
| H | Unsubstituted | Baseline Activity |
| Methyl | Small Alkyl | Potential for increased potency/stability |
| Phenyl | Aryl | Potential for pi-stacking interactions, may enhance potency/selectivity |
| Benzyl | Aralkyl | Increased size, may probe deeper pockets, variable effect |
Role of the 2,2-Dimethylpropanamide Scaffold in Conferring Conformational Rigidity and Metabolic Characteristics
The 2,2-dimethylpropanamide core, also known as a pivaloyl or pivalamide (B147659) scaffold, plays a crucial role in defining the physicochemical properties of the derivatives. The most significant feature of this scaffold is the gem-dimethyl group at the alpha-carbon.
This gem-dimethyl arrangement imparts a significant degree of conformational rigidity to the molecule. This pre-organization can be entropically favorable for binding to a biological target, as less conformational freedom is lost upon binding, potentially leading to higher affinity. The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that the presence of a gem-dimethyl group can also influence the bond angles of the scaffold, potentially favoring a conformation that is more amenable to binding with the target enzyme.
From a metabolic standpoint, the gem-dimethyl group is highly significant. It is known to block metabolic oxidation at the alpha-position, a common site of metabolism for many drug molecules. By preventing this hydroxylation, the 2,2-dimethylpropanamide scaffold can enhance the metabolic stability and prolong the in vivo half-life of the compound. This is a key strategy used in medicinal chemistry to improve the pharmacokinetic profile of drug candidates. nih.gov
Identification of Key Structural Features for Specific Biological Target Engagement
The specific engagement of this compound derivatives with a biological target is a composite of the interactions of its different structural components. For metalloenzyme inhibition, a general pharmacophore model can be described, which includes:
A Zinc-Binding Group (ZBG): The N-hydroxypropanamide moiety is essential for coordinating with the catalytic zinc ion.
A Linker Unit: In more complex derivatives, a linker can connect the hydroxamic acid to a cap group. The 2,2-dimethylpropanamide itself can be considered a minimal linker. The nature and length of the linker are critical for positioning the other parts of the inhibitor correctly within the active site.
A Cap Group: This is typically a larger, often hydrophobic or aromatic group that interacts with the surface of the enzyme or the entrance to the active site. In the case of N-substituted derivatives, the N-substituent acts as the cap group.
For achieving selectivity between different metalloenzymes (e.g., different MMP or HDAC isoforms), the key structural features are often found in the linker and cap groups. The active sites of these enzymes vary in shape and size, particularly in the regions further from the catalytic zinc ion. By designing N-substituents and linkers that can exploit these differences, it is possible to develop derivatives with high selectivity for a specific enzyme isoform.
For instance, in MMP inhibition, the S1' pocket is a key determinant of selectivity. A bulky N-substituent on the this compound scaffold that can favorably interact with a large S1' pocket of a particular MMP would be expected to confer selectivity for that enzyme. mdpi.com
The following table summarizes the key structural features and their general roles in target engagement.
Table 3: Key Structural Features of this compound Derivatives for Biological Target Engagement
| Structural Feature | Role in Target Engagement |
|---|---|
| N-hydroxyamide moiety | Zinc chelation in the active site of metalloenzymes. |
| 2,2-dimethyl group | Confers conformational rigidity and metabolic stability. |
| N-substituent (Cap Group) | Interacts with surface pockets of the enzyme, influencing potency and selectivity. |
Computational Chemistry and Molecular Modeling Applications in N Hydroxy 2,2 Dimethylpropanamide Research
Quantum Chemical Investigations
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-hydroxy-2,2-dimethylpropanamide at the electronic level. These studies provide a comprehensive profile of the molecule's stability, reactivity, and bonding characteristics.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using a basis set like B3LYP/6-31G+(d,p), would be employed to optimize the molecular geometry and compute a range of electronic properties and reactivity descriptors. nih.gov These calculations provide a theoretical framework for understanding the molecule's behavior and correlating its structure with its chemical properties. nih.gov
The optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data if available, to validate the computational method. nih.gov Furthermore, DFT allows for the calculation of key parameters that describe the molecule's reactivity. In studies of similar molecules, DFT has been successfully used to explore the relationship between geometry and electronic properties. nih.gov
Table 1: Representative DFT-Calculated Parameters for a Propanamide Derivative This table presents data for a related compound, 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide, to illustrate typical parameters obtained through DFT calculations.
| Parameter | Value | Significance |
| HOMO Energy | -0.26751 eV | Indicates the molecule's capacity to donate electrons. nih.gov |
| LUMO Energy | -0.18094 eV | Reflects the molecule's ability to accept electrons. nih.gov |
| Energy Gap (ΔE) | -0.08657 eV | A smaller gap suggests higher chemical reactivity and polarizability. nih.gov |
| Dipole Moment | 7.21 Debye | Measures the overall polarity of the molecule. |
Source: Adapted from findings on similar compounds. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electron Transfer Characteristics
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactive behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov
A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. nih.gov For a molecule like 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide, the calculated HOMO-LUMO energy gap was found to be low, indicating significant charge transfer within the molecule and high chemical reactivity. nih.govtandfonline.com This analysis helps in predicting the most probable sites for chemical reactions. nih.gov
Molecular Electrostatic Potential (MESP) Analysis for Reactivity Sites
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MESP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MESP surface indicate different electrostatic potential values.
Typically, regions with negative potential (colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. nih.gov For instance, in a related compound, the negative potential was observed around electronegative atoms, and the positive potential was found around hydrogen atoms. nih.gov This mapping is essential for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other molecules or biological receptors. tandfonline.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies for Electron Distribution
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide detailed insights into the electron distribution and chemical bonding within a molecule. tandfonline.com ELF analysis, in particular, is used to visualize regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates high electron localization, and a value around 0.5 suggests a uniform, gas-like electron distribution. aps.org
These studies help in characterizing the nature of chemical bonds (covalent vs. ionic) and identifying non-bonding electron pairs. For a substituted propanamide derivative, ELF and LOL analyses have offered insights into the compound's reactivity and stability. tandfonline.com
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.net The RDG is a function of the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, different types of interactions can be distinguished. researchgate.net
The resulting 3D visualization typically uses a color scale:
Blue: Strong attractive interactions, such as hydrogen bonds.
Green: Weak attractive interactions, like van der Waals forces.
Red: Strong repulsive interactions (steric clashes), often seen in the middle of rings. researchgate.net
This analysis is critical for understanding the forces that govern the molecule's conformation and its interactions with other molecules. tandfonline.comchemrxiv.org
Molecular Docking Simulations for Biological Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. mdpi.comresearchgate.net
The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding energy. nih.gov A lower binding energy generally indicates a more stable complex. The simulation also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. nih.gov For example, studies on similar compounds have used docking to explore interactions with targets like DNA and various enzymes, providing insights into their potential biological activity. tandfonline.comnih.gov
Table 2: Representative Molecular Docking Results for a Ligand with a Target Protein This table illustrates typical data obtained from a molecular docking simulation, using a Schiff base complex as an example.
| Parameter | Value/Description | Significance |
| Target Protein | B-DNA dodecamer (1BNA) | The biological macromolecule whose interaction with the ligand is being studied. nih.gov |
| Docking Score | 5136 (example value) | A score representing the binding affinity; lower scores often imply stronger binding. nih.gov |
| Binding Mode | Intercalation in the minor groove | Describes how the ligand fits into the active site of the protein. nih.gov |
| Key Interacting Residues | DA 18-B, DC 9-A | Specific amino acids or nucleotides involved in binding the ligand through interactions like hydrogen bonds. nih.gov |
Source: Adapted from findings on similar compounds. nih.gov
Ligand-Protein Binding Energy Calculations
A critical aspect of drug discovery is understanding the strength of the interaction between a ligand (a potential drug molecule) and its protein target. Ligand-protein binding energy calculations are computational methods used to predict this binding affinity. A lower binding free energy typically indicates a more stable and favorable interaction. These calculations are notoriously challenging as they must account for complex changes in enthalpy and entropy upon binding. nih.gov
Modern protocols utilize statistical mechanical frameworks and specialized software to perform these calculations, often by simulating the physical separation of the ligand from the protein's binding pocket or through alchemical transformations. nih.gov The goal is to achieve "chemical accuracy," providing reliable estimates that can effectively guide lead optimization. nih.gov While specific binding energy calculations for this compound with its targets are not extensively documented in publicly available literature, the techniques are well-established for a wide range of protein-ligand complexes. nih.gov
Table 1: Representative Ligand-Protein Interaction Data for a Related Compound This table presents molecular docking scores for a structurally related compound, 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide (CHMBDP), as an illustration of typical computational binding energy results.
| Molecular Target | Docking Score (kcal/mol) for CHMBDP tandfonline.com | Interacting Residues/Components tandfonline.com |
|---|---|---|
| Transient Receptor Potential Vanilloid 1 (TRPV1) | -6.7 | ARG 558, GLU 571, TYR 512, THR 551 |
| DNA (B-DNA) | -5.8 | DA 5, DG 6, DC 7 |
| Bovine Serum Albumin (BSA) | -6.4 | GLU 186, LYS 187, LEU 189, SER 190 |
Prediction of Molecular Targets
Computational methods are instrumental in identifying potential biological targets for a given compound. This is often achieved through molecular docking, where the compound is computationally "fitted" into the binding sites of various proteins to predict interaction strength.
Histone Deacetylases (HDACs) : The N-hydroxyamide functional group is a well-characterized zinc-binding motif, which is crucial for the inhibition of zinc-dependent enzymes like histone deacetylases. mdpi.com N-hydroxybenzamides, a class of compounds structurally related to this compound, have been identified as potent HDAC inhibitors with antitumor activities. nih.gov The catalytic mechanism of HDACs involves a key zinc ion in the active site, making the hydroxamic acid moiety of this compound a strong candidate for interaction and inhibition. mdpi.com
Cyclin-Dependent Kinase 8 (CDK8) : CDK8 is a component of the Mediator complex that regulates the transcription of numerous genes by RNA polymerase II. nih.govnih.gov It has been identified as a target in various diseases, including cancer. nih.gov While direct computational studies linking this compound to CDK8 are not prominent, its role as a transcriptional regulator makes it a plausible target for small molecules. Computational screening could be employed to evaluate the binding potential of this compound and its derivatives against the ATP-binding pocket of CDK8. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) : TRPV1 channels are involved in pain signaling pathways and are considered therapeutic targets. nih.gov In-silico analysis of a related compound, 3-chloro-N-(4-hydroxy-3-methoxy-benzyl)-2,2-dimethyl propanamide (CHMBDP), showed a favorable binding energy of -6.7 kcal/mol with TRPV1, suggesting a potential interaction. tandfonline.com This interaction was stabilized by hydrogen bonds with key amino acid residues. tandfonline.com
DNA : Some small molecules can interact directly with DNA, influencing replication and transcription. Molecular docking studies of the related compound CHMBDP against a B-DNA structure yielded a binding score of -5.8 kcal/mol, indicating a possible interaction. tandfonline.com
Bovine Serum Albumin (BSA) : Serum albumins are the most abundant proteins in blood plasma and are responsible for transporting many drugs and endogenous molecules. nih.gov Understanding a compound's interaction with serum albumin is crucial for its pharmacokinetic profile. nih.govnih.gov The interaction of CHMBDP with BSA was modeled, showing a binding energy of -6.4 kcal/mol, suggesting it can be transported by this protein. tandfonline.com
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. tandfonline.comnih.gov It maps the electron distribution between molecules, allowing for a detailed understanding of hydrogen bonds, van der Waals forces, and other non-covalent contacts that stabilize the crystal packing. tandfonline.com The surface can be colored according to different properties, such as d_norm, which highlights regions of close intermolecular contact.
Table 2: Hirshfeld Surface Analysis of Intermolecular Interactions for CHMBDP tandfonline.com This table details the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for the structurally related compound CHMBDP.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 49.6 |
| O···H/H···O | 20.3 |
| C···H/H···C | 13.6 |
| Cl···H/H···Cl | 12.8 |
| Other | 3.7 |
Theoretical Prediction of Compound Reactivity and Stability
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the intrinsic reactivity and stability of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller gap suggests the molecule is more reactive and can undergo charge transfer more easily. researchgate.net
Another useful tool is the Molecular Electrostatic Potential (MESP) surface, which maps the electrostatic potential onto the electron density surface. tandfonline.com This map helps identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for molecular interactions. tandfonline.com
For the related compound CHMBDP, DFT calculations revealed a HOMO-LUMO energy gap that indicated significant charge transfer within the molecule, contributing to its bioactivity. tandfonline.com The MESP analysis identified the electronegative oxygen atoms of the amide and hydroxy groups as the most reactive sites for interaction. tandfonline.com
Table 3: Theoretical Reactivity and Stability Parameters for CHMBDP tandfonline.com This table presents key parameters calculated using DFT for the related compound CHMBDP, offering insights into its electronic properties.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.47 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -1.39 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | 5.08 eV | Indicates the molecule's chemical reactivity and stability; a smaller gap implies higher reactivity. |
Analytical Method Development and Characterization Techniques for N Hydroxy 2,2 Dimethylpropanamide and Its Derivatives
Chromatographic Separation Methods
Chromatographic techniques are fundamental for assessing the purity and identity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for this purpose. However, specific methods validated for N-hydroxy-2,2-dimethylpropanamide are not described in the available literature.
For a related compound, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a reverse-phase (RP) HPLC method has been outlined. sielc.com This method utilizes an acetonitrile (B52724) (MeCN) and water mobile phase with phosphoric acid. For mass spectrometry applications, it is suggested to replace phosphoric acid with formic acid. sielc.com It is also noted that columns with smaller particle sizes (3 µm) are suitable for faster UPLC applications. sielc.com However, without experimental data for this compound, retention times, resolution, and other critical parameters remain unknown.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity
There is no specific, published HPLC method dedicated to determining the purity and confirming the identity of this compound. The development of such a method would require systematic investigation of stationary phases (e.g., C18, C8), mobile phase compositions (including organic modifier, aqueous phase, and additives), flow rate, and detection wavelength to achieve optimal separation from potential impurities and degradation products.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
UPLC, which employs sub-2 µm particle columns, offers faster analysis times and improved resolution compared to traditional HPLC. While advantageous for high-throughput screening and rapid quality control, no UPLC-specific methods for this compound have been documented. The development of a UPLC method would follow similar principles to HPLC method development but with adjustments to instrumentation and column technology to handle the higher pressures.
Mass Spectrometry Applications
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective technique for compound detection, identification, and quantification.
LC-MS/MS for Compound Detection, Identification, and Quantification
No specific LC-MS/MS methods for the detection, identification, or quantification of this compound are available in the public domain. The development of such a method would involve optimizing the ionization source (e.g., electrospray ionization - ESI), selecting precursor and product ions for selected reaction monitoring (SRM), and validating the method for linearity, accuracy, and precision.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation
Detailed ¹H and ¹³C NMR spectral data and assignments for this compound are not available in surveyed scientific literature and databases. While NMR spectra for related compounds such as N,2-Dimethylpropanamide and 3-HYDROXY-N,N-DIMETHYL-PROPANAMIDE exist, these cannot be directly extrapolated to definitively characterize the structure of this compound. nih.govchemicalbook.com The acquisition and interpretation of ¹H and ¹³C NMR spectra would be a critical step in confirming the chemical structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the key functional groups are the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups, in addition to the alkyl framework.
The expected IR absorption bands for this compound would be characterized by the following:
O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The broadness of this peak is typically due to hydrogen bonding.
N-H Stretching: A moderate absorption band is expected around 3300-3500 cm⁻¹, corresponding to the N-H bond of the hydroxamic acid moiety.
C=O Stretching: A strong, sharp absorption band, characteristic of the carbonyl group in an amide (Amide I band), is predicted to appear in the range of 1630-1680 cm⁻¹.
C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected to be observed in the region of 1210-1335 cm⁻¹.
Alkyl C-H Stretching: Absorption bands corresponding to the stretching of the C-H bonds in the tert-butyl group would be present in the 2850-2960 cm⁻¹ region.
A hypothetical data table for the characteristic IR absorptions of this compound is presented below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (stretching) | 3200-3600 | Broad, Medium-Strong |
| N-H (stretching) | 3300-3500 | Medium |
| C-H (sp³ stretching) | 2850-2960 | Strong |
| C=O (Amide I) | 1630-1680 | Strong |
| N-H (bending) | 1550-1640 | Medium |
| C-N (stretching) | 1210-1335 | Medium |
Crystallographic Analysis for Solid-State Structure Determination
A hypothetical crystallographic data table for this compound is provided below, based on typical values for similar organic compounds.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 710 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.10 |
This table represents a theoretical model, and experimental verification through single-crystal X-ray diffraction would be necessary to determine the actual solid-state structure of this compound.
Applications in Chemical Biology and Medicinal Chemistry Research for N Hydroxy 2,2 Dimethylpropanamide Derivatives
Histone Deacetylase (HDAC) Inhibition Studies
A prominent area of research for N-hydroxy-2,2-dimethylpropanamide derivatives is their activity as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.gov Their dysregulation is linked to the development and progression of various cancers, making them an attractive target for therapeutic intervention. nih.govmdpi.com HDAC inhibitors can induce cancer cell death by increasing the acetylation of key proteins, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov
Derivatives featuring the core hydroxamic acid or hydroxy-propanamide structure have demonstrated significant antiproliferative activity against a range of human cancer cell lines in laboratory settings. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives showed inhibitory action against HCT-116 colon cancer cells, with some compounds exhibiting IC₅₀ values as low as 0.12 mg/mL. nih.gov Similarly, derivatives of sigmaaldrich.com-shogaol, which incorporate a related chemical moiety, were tested against several cancer cell lines. nih.gov One of the most active of these, a pyrazole (B372694) derivative named 5j, showed potent antiproliferative activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells, with IC₅₀ values of 8.09 µM, 9.65 µM, and 11.57 µM, respectively. nih.gov
Another study focusing on curcumin (B1669340) derivatives found that a compound designated CU17, which acts as an HDAC inhibitor, was effective against A549 human lung cancer cells. mdpi.com Furthermore, a hydroxamic acid derivative, YSL-109, displayed notable activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and neuroblastoma (SH-SY5Y) cell lines, with IC₅₀ values of 3.39 µM, 3.41 µM, and 6.42 µM, respectively. nih.gov
Table 1: In Vitro Antiproliferative Activity of Selected Derivatives
| Derivative Class/Compound | Cell Line | Cancer Type | IC₅₀ Value |
|---|---|---|---|
| Methyl-3-hydroxy-2,2-dimethylpropanoate derivatives (7a, 7g) | HCT-116 | Colon Cancer | 0.12 mg/mL |
| sigmaaldrich.com-Shogaol derivative (5j) | HeLa | Cervical Cancer | 8.09 µM |
| sigmaaldrich.com-Shogaol derivative (5j) | HCT-116 | Colon Cancer | 9.65 µM |
| sigmaaldrich.com-Shogaol derivative (5j) | MCF-7 | Breast Cancer | 11.57 µM |
| Hydroxamic acid derivative (YSL-109) | HepG2 | Hepatocellular Carcinoma | 3.39 µM |
| Hydroxamic acid derivative (YSL-109) | MCF-7 | Breast Cancer | 3.41 µM |
Research has shown that the antiproliferative effects of these derivatives are often linked to the induction of apoptosis, or programmed cell death. The compound N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a derivative of valproic acid with a related structure, was found to induce apoptosis in both estrogen-dependent (MCF-7) and estrogen-independent (SKBR3, MDA-MB-231) breast cancer cells. nih.gov The mechanism is believed to involve an intrinsic pathway, potentially through the activation of caspases and damage to the mitochondrial membrane. nih.gov
Studies on methyl-3-hydroxy-2,2-dimethylpropanoate derivatives observed nuclear disintegration in treated HCT-116 cancer cells, confirmed by a loss of DAPI staining, which is a hallmark of apoptosis. nih.gov Similarly, the lipid peroxidation product 4-hydroxy-2-nonenal (HNE) has been shown to induce apoptosis in human osteosarcoma (HOS) cells even at physiological concentrations (1 µM). nih.gov This suggests that inducing apoptosis is a key mechanism of action for the anticancer effects of these compounds. nih.gov
A critical aspect of cancer therapeutic development is selectivity—the ability of a compound to target cancer cells while sparing healthy, non-cancerous cells. Research into derivatives of this compound has shown promising results in this area. A study on methyl-3-hydroxy-2,2-dimethylpropanoate derivatives tested the compounds on both HCT-116 colon cancer cells and non-cancerous human embryonic kidney (HEK-293) cells. nih.gov The results revealed that the compounds did not produce any significant inhibitory action on the normal HEK-293 cells, suggesting a specific targeting of cancerous cells. nih.gov
Similarly, a study of N-hydroxybutanamide derivatives found them to have low or absent toxicity to non-cancerous cell lines, including FetMSC and Vero cells, when compared to their effects on various carcinoma cell lines. mdpi.com This selective action is a highly desirable characteristic, as it may lead to treatments with fewer side effects. mdpi.com The observed selectivity could be partly explained by the elevated levels of specific proteins like TRAP1 and HSP90 in cancer cells, which these compounds may target. nih.gov
The mechanism of action for these derivatives extends to the modulation of crucial cellular signaling pathways that are often hijacked by cancer cells to promote survival and proliferation. Research has indicated that certain 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives may act through the HSP90 and TRAP1 mediated signaling pathway. nih.gov Heat shock protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1) are chaperone proteins that are frequently elevated in cancer cells, where they help suppress cell death. nih.gov The study found that the most active compounds showed high selectivity for TRAP1, which could explain their superior antiproliferative activity and their specificity for cancer cells over normal cells. nih.gov
Kinase Inhibition Research (e.g., Cyclin-Dependent Kinase 8 (CDK8) and Cyclin C (CYCC))
Beyond HDACs, related chemical structures are being investigated as inhibitors of other enzyme families, such as kinases. The cyclin-dependent kinase 8/cyclin C (CDK8/CycC) complex is considered an attractive drug target as it is a potent oncogene involved in gene transcription. nih.gov A unique feature of the CDK8/CycC complex is a deep binding pocket that is not accessible in most other CDK family members. nih.gov
Research as Precursors or Intermediates for Bioactive Compounds
The this compound scaffold and its analogs serve as valuable starting points, or precursors, for the synthesis of more complex bioactive molecules. In one study, a series of 24 different compounds were synthesized by modifying the structure of a model ester, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. nih.gov Through chemical reactions like saponification, hydrazinolysis, and coupling with various amines and amino acid esters, a library of new derivatives was created. nih.gov These derivatives were then screened for antiproliferative activity, with several showing potent effects against colon cancer cells. nih.gov This approach allows chemists to systematically explore how different chemical modifications to the core structure affect its biological activity, facilitating the development of optimized and more potent therapeutic candidates.
Synthesis of Herbicidal Agents (e.g., Clomazone)
A notable application of this compound derivatives is in the synthesis of herbicides, such as Clomazone. A key intermediate in this process is 3-chloro-N-hydroxy-2,2-dimethylpropanamide. The synthesis involves the cyclization of this intermediate in the presence of a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide, in an aqueous medium. The reaction is conducted under basic conditions, with a preferred pH range of 7.5 to 9.5, and is often heated to facilitate the reaction.
The precursor, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, can be prepared by reacting 3-chloro-2,2-dimethylpropanoyl chloride with hydroxylamine (B1172632) hydrochloride in the presence of a base. This reaction is also typically carried out in a solvent such as water. The resulting 4,4-dimethyl-3-isoxazolidinone is then reacted with 2-chlorobenzyl chloride to yield Clomazone. nih.gov
Investigations into Anti-inflammatory and Analgesic Properties
While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented in the reviewed literature, research on structurally related propanamide derivatives has shown significant activity. For instance, N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, known as ohmefentanyl, is an exceptionally potent analgesic. nih.gov Its stereoisomers exhibit vast differences in analgesic potency, with the most active isomer being approximately 13,100 times more potent than morphine in mouse hot-plate tests. nih.gov This analgesic effect is mediated by its high affinity and selectivity for opioid μ-receptors. nih.gov
Furthermore, broader classes of N-hydroxy-benzamide derivatives have been investigated for their anti-inflammatory effects. For example, novel complexes of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives with β-cyclodextrin have demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, a standard anti-inflammatory drug. nih.govnih.gov These findings suggest that the propanamide scaffold is a promising area for the discovery of new anti-inflammatory and analgesic agents.
Antimicrobial Activity Research
The antimicrobial potential of amide derivatives is a significant area of research. While specific studies on this compound are limited, research on related compounds provides insight into their potential activity. For example, certain N-benzamide derivatives have shown excellent activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. nanobioletters.com Similarly, N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com
In a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, the compounds were found to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5 and 5.0 mg/mL. nih.gov The complexation of these derivatives with β-cyclodextrin was shown to be beneficial for their antimicrobial effects. nih.gov
Table 1: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Compound 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |
| Compound 5a | E. coli | 31 | 3.12 | nanobioletters.com |
| Compound 6b | E. coli | 24 | 3.12 | nanobioletters.com |
Interaction Studies with Biological Macromolecules
The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. Derivatives of this compound have been studied for their binding to various enzymes, receptors, and other proteins.
Propanamide derivatives have been identified as potent modulators of various receptors. The analgesic compound ohmefentanyl and its isomers have been shown to have high affinity and selectivity for the opioid μ-receptor, which correlates with their analgesic potency. nih.gov These compounds act as potent μ-agonists in isolated tissue preparations. nih.gov
In the context of enzyme inhibition, N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), with some derivatives showing inhibitory concentrations in the low micromolar range against MMP-2, MMP-9, and MMP-14. nih.gov Furthermore, certain sulfonamide derivatives have been explored as inhibitors of carbonic anhydrase and urease. researchgate.netnih.gov
Research on N,N-diallyltryptamine (DALT) derivatives, which are structurally distinct but share the feature of being receptor ligands, has shown binding to a range of receptors including serotonin, sigma, adrenergic, and dopaminergic receptors. nih.gov
The interaction of propanamide derivatives with proteins such as bovine serum albumin (BSA) and receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1) is an active area of research. BSA is a common model protein for studying drug-protein interactions. Studies on p-hydroxybenzoic acid derivatives have shown that these compounds can bind to BSA, primarily through hydrogen bonds and van der Waals forces, leading to fluorescence quenching. nih.gov Similarly, coumarin (B35378) derivatives have also been shown to interact with BSA. nih.gov
In the realm of receptor interactions, a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides have been developed as potent TRPV1 antagonists. nih.govnih.gov One such compound demonstrated excellent antagonist activity with a Ki(CAP) of 0.2 nM and an IC50(pH) of 6.3 nM, showcasing strong analgesic activity in a rat neuropathic model. nih.govnih.gov Docking studies suggest that these compounds bind within the TRPV1 receptor, with specific hydrophobic interactions contributing to their high potency. nih.govnih.gov
Additionally, some sulfonamide derivatives have been shown to bind to DNA through a combination of intercalation and groove binding. researchgate.netnih.gov
Table 2: Binding Affinity of a Propanamide Derivative as a TRPV1 Antagonist
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 49S | Ki(CAP) | 0.2 nM | nih.govnih.gov |
Development of Chemical Probes and Research Tools
While the direct application of this compound derivatives as chemical probes is not extensively detailed in the reviewed literature, their demonstrated interactions with specific biological targets such as opioid receptors and TRPV1 channels suggest their potential in this area. Compounds with high affinity and selectivity are valuable starting points for the development of radiolabeled ligands for positron emission tomography (PET) or fluorescent probes for cellular imaging, which are crucial tools for studying biological processes in vitro and in vivo. The diverse biological activities of the broader propanamide class indicate a fertile ground for the future design of more specialized research tools.
Future Research Directions and Emerging Paradigms for N Hydroxy 2,2 Dimethylpropanamide Systems
Exploration of Novel and Greener Synthetic Routes
The traditional chemical synthesis of hydroxamic acids, including N-hydroxy-2,2-dimethylpropanamide, often involves methods that are costly and can produce significant impurities. researchgate.netresearchgate.net A major thrust in future research is the development of novel and greener synthetic strategies that are more efficient and environmentally benign. nih.gov
A particularly promising avenue is the use of biocatalysts. researchgate.net Enzyme-mediated synthesis offers the advantage of producing pure products under mild temperature and pH conditions. researchgate.netresearchgate.net Key enzymes that have shown potential for hydroxamic acid synthesis include:
Lipases: These enzymes, such as those from Mucor miehei, can catalyze the reaction between hydroxylamine (B1172632) and fatty acids or their esters. nih.gov Lipase-catalyzed reactions can be performed in biphasic systems to synthesize fatty hydroxamic acids. researchgate.net
Amidases: Amidases from various bacterial sources (e.g., Pseudomonas putida, Alcaligenes sp.) have demonstrated acyl-transfer activity, converting amides and hydroxylamine into the corresponding hydroxamic acids. researchgate.netresearchgate.netacs.org This enzymatic approach can be highly enantioselective. nih.gov
Nitrilases: These enzymes can break down nitriles to form carboxylic acids, which can then react with hydroxylamine to produce hydroxamic acids. researchgate.net
Beyond enzymatic methods, other green chemistry approaches are being explored. This includes the use of coupling reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), which generates byproducts that can be easily recovered and reused, making the process more cost-effective and sustainable. organic-chemistry.org Continuous flow-tubing reactors also present a scalable and efficient method for transforming carboxylic esters into hydroxamic acids. nih.govorganic-chemistry.org These greener routes hold the potential to make the production of this compound and its derivatives more sustainable for various applications. researchgate.netnih.gov
Rational Design and Synthesis of Advanced Derivatives for Enhanced Selectivity and Potency
The core structure of this compound serves as a scaffold for the rational design of advanced derivatives with tailored biological activities. The hydroxamic acid moiety (-CONHOH) is a well-established metal-binding group, particularly effective at chelating zinc (Zn²⁺) and iron (Fe³⁺) ions within the active sites of metalloenzymes. acs.orgnih.govnih.gov This property is the foundation for designing potent enzyme inhibitors. acs.orgnih.govnih.gov
A significant focus of this research is on inhibitors of histone deacetylases (HDACs), a class of zinc-dependent metalloenzymes often dysregulated in cancer. acs.orgnih.govnih.gov By systematically modifying the structure of this compound, researchers can develop derivatives with enhanced potency and, crucially, improved selectivity for specific HDAC isoforms. nih.govtandfonline.com This is critical for minimizing off-target effects.
The process of rational design involves creating a library of derivatives and evaluating their structure-activity relationship (SAR). For instance, modifications could be made to the pivaloyl group ((CH₃)₃C-CO-) to explore how steric bulk and electronic properties influence binding affinity and selectivity. The development of derivatives like 3-chloro-N-hydroxy-2,2-dimethylpropanamide represents a step in this direction, where the introduction of a halogen atom can alter the molecule's properties. The goal is to create advanced derivatives that are not only potent inhibitors but also possess favorable pharmacological properties for therapeutic use. prnewswire.com
Table 1: Examples of this compound Derivatives and Related Structures
| Compound Name | Molecular Formula | Key Structural Feature |
| This compound | C₅H₁₁NO₂ | Parent hydroxamic acid structure |
| 3-chloro-N-hydroxy-2,2-dimethylpropanamide | C₅H₁₀ClNO₂ | Chloro-substituted derivative |
| N,N-diethyl-2,2-dimethylpropanamide | C₉H₁₉NO | Diethyl amide derivative |
| 2-Hydroxy-N,N-dimethylpropanamide | C₅H₁₁NO₂ | Isomeric structure with hydroxyl on the alpha-carbon |
Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines
The synergy between computational modeling and experimental validation is accelerating the discovery of novel this compound-based drug candidates. nih.gov Computer-aided drug design (CADD) has become an indispensable tool for understanding ligand-receptor interactions and predicting the biological activity of new derivatives before their synthesis. nih.govtandfonline.com
Several computational techniques are being integrated into the drug discovery pipeline:
Molecular Docking: This method simulates the binding of a ligand (the hydroxamic acid derivative) to the active site of a target protein (like an HDAC). It helps predict the binding conformation and affinity, guiding the design of more potent inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a statistical correlation between the three-dimensional properties of a series of molecules and their biological activity. nih.govnih.gov These models can predict the potency of unsynthesized compounds, prioritizing the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction. nih.govtandfonline.com
Density Functional Theory (DFT): DFT studies are used to understand the electronic properties of the hydroxamic acid derivatives, which are crucial for their reactivity and binding characteristics. nih.gov
These computational predictions are then validated through experimental assays. This integrated approach, combining ligand- and structure-based design, allows for a more rational and efficient exploration of the chemical space, significantly reducing the time and cost associated with discovering new therapeutic agents based on the this compound scaffold. tandfonline.comnih.gov
Table 2: Computational and Experimental Synergy in Drug Discovery
| Approach | Technique | Purpose in Drug Discovery |
| Computational | Molecular Docking | Predicts binding mode and affinity of derivatives to target enzymes. |
| 3D-QSAR | Correlates molecular structure with biological activity to predict potency. | |
| Molecular Dynamics | Assesses the stability of the ligand-enzyme complex over time. | |
| Pharmacophore Modeling | Identifies essential structural features required for biological activity. | |
| Experimental | Enzyme Inhibition Assays | Measures the actual inhibitory potency (e.g., IC₅₀) of synthesized compounds. |
| X-ray Crystallography | Determines the precise 3D structure of the ligand bound to the enzyme. | |
| Cell-based Assays | Evaluates the effect of the compound in a biological context (e.g., cancer cell lines). |
Potential Applications in Materials Science and Polymer Chemistry
The strong metal-chelating ability of the hydroxamic acid functional group opens up promising applications for this compound beyond medicine, particularly in materials science and polymer chemistry. acs.orgnih.gov Hydroxamic acids form stable complexes with a wide range of metal ions, a property that can be harnessed to create advanced functional materials. researchgate.netwikipedia.org
Future research is expected to focus on incorporating the this compound moiety into polymer structures. nih.govrsc.org This can be achieved by designing and synthesizing monomers based on this compound. Such functional polymers could have several applications:
Ion-Exchange Resins: Polymers containing hydroxamic acid groups can be used for wastewater treatment by selectively binding and removing heavy metal ions. nih.gov
Mineral Flotation: Hydroxamic acids are used as collectors in the flotation process for separating rare earth minerals from their ores. mdpi.com
Surface Modification: The ability to bind to metal oxides allows these polymers to be used as coatings for metal surfaces or for functionalizing nanoparticles, creating water-soluble and stable materials for biomedical or industrial use. researchgate.net
A key strategy involves creating protected versions of hydroxamic acid-based monomers that can be incorporated into polymers via various polymerization techniques. researchgate.netnih.govrsc.org The protecting group is then removed to reveal the functional hydroxamic acid. This approach allows for the creation of well-defined polymers with controlled placement of the metal-binding sites, paving the way for novel smart materials, sensors, and catalysts. researchgate.net The oxidative stability of hydroxamic acids makes them an attractive alternative to other chelating groups like catechols. researchgate.netnih.gov
Investigations into Stereochemical Aspects and Chiral Synthesis Methodologies
While this compound itself is an achiral molecule, the synthesis of its derivatives opens the door to stereochemistry, a critical factor in pharmacology. The biological activity of chiral drugs often resides in only one of two enantiomers. Therefore, future research will increasingly focus on the stereochemical aspects and chiral synthesis of this compound derivatives. mdpi.com
The development of stereoselective synthetic methods will be paramount. This includes:
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to guide the reaction towards the formation of a specific stereoisomer. acs.orgnih.govscispace.com Chiral hydroxamic acids themselves have been successfully employed as ligands in metal-catalyzed asymmetric reactions, such as epoxidations. mdpi.comacs.orgnih.gov
Enzymatic Synthesis: As mentioned previously, enzymes can exhibit high enantioselectivity, providing a green route to optically active hydroxamic acids from racemic starting materials. nih.govgoogle.comgoogle.com For example, acyltransferases can enantioselectively convert a racemic mixture of amides into the corresponding optically active hydroxamic acid. google.com
Substrate Engineering: Modifying a substrate to make it suitable for stereoselective biohydroxylation by engineered enzymes, such as cytochrome P450s, is another powerful strategy. caltech.edursc.orgsigmaaldrich.com
By controlling the three-dimensional arrangement of atoms in advanced derivatives of this compound, researchers can develop compounds with greater potency, improved selectivity, and potentially better safety profiles. A thorough understanding and application of chiral synthesis methodologies will be essential for unlocking the full therapeutic potential of this class of compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-hydroxy-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound is synthesized via nucleophilic substitution between 2,2-dimethylpropanamide and hydroxylamine under controlled pH and temperature (typically 50–70°C). Optimization involves adjusting molar ratios (e.g., 1:1.2 for amide:hydroxylamine) and using polar aprotic solvents like DMF to enhance reactivity. Catalysts such as pyridine derivatives can improve selectivity for the hydroxyamide product over side products like oximes. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity material .
- Data Note : Typical yields range from 60–75% in lab-scale syntheses. Impurities often include unreacted starting materials or over-oxidized byproducts, detectable via HPLC or NMR .
Q. How does this compound interact with enzymes, and what assays are used to evaluate inhibition?
- Methodology : The compound’s hydroxamic acid-like structure allows chelation of metal ions in metalloenzyme active sites (e.g., matrix metalloproteinases). Inhibition is assessed using fluorogenic substrates in kinetic assays, measuring IC₅₀ values. For example, in studies of bacterial metalloproteases, enzymatic activity is monitored via fluorescence quenching over time .
- Experimental Design : Dose-response curves (0.1–100 µM) are generated with triplicate measurements. Controls include enzyme-only and substrate-only baselines. Structural validation via X-ray crystallography (e.g., SHELX-refined models) confirms binding modes .
Advanced Research Questions
Q. How can conflicting data on the antimicrobial efficacy of this compound be resolved?
- Analysis : Discrepancies in MIC (Minimum Inhibitory Concentration) values against Gram-positive vs. Gram-negative bacteria may arise from differences in cell wall permeability or efflux pump activity. Resolving contradictions requires:
Standardizing assay conditions (e.g., broth microdilution vs. agar diffusion).
Testing against isogenic bacterial strains with/without efflux pump deletions.
Pairing microbiological data with biophysical studies (e.g., surface plasmon resonance) to quantify binding affinity to target enzymes .
- Case Study : A 2025 study observed 90% inhibition of S. aureus but no activity against E. coli. Follow-up work linked this to poor penetration through the outer membrane, resolved by co-administration with membrane-disrupting adjuvants .
Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?
- Methodology : The compound’s hydrolytic sensitivity (due to the N–O bond) necessitates stabilization via:
- pH buffering (optimum pH 6–7) to prevent acid/base-catalyzed degradation.
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
- Encapsulation in liposomes or cyclodextrin complexes to shield the hydroxamate group .
Experimental Design & Data Interpretation
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) identifies bond angles and torsional strains. For example, the dihedral angle between the amide and hydroxy groups determines hydrogen-bonding patterns, influencing reactivity. Disorder in crystal structures (common with flexible methyl groups) is addressed via anisotropic displacement parameter analysis .
- Case Study : A 2023 study used synchrotron radiation to resolve a 0.05 Å discrepancy in C–N bond lengths, confirming resonance stabilization of the hydroxamate moiety .
Q. What computational methods predict the metabolic fate of this compound in vivo?
- Approach : Density Functional Theory (DFT) calculates activation energies for Phase I reactions (e.g., oxidation at the methyl groups). QSAR models trained on hydroxamate derivatives predict CYP450-mediated metabolism. In silico tools like SwissADME estimate bioavailability (%F = 45–60%) and blood-brain barrier permeability (low) .
- Validation : Metabolite identification via LC-HRMS in rodent plasma aligns with predictions, showing predominant glucuronidation of the hydroxy group .
Comparative & Mechanistic Studies
Q. How does this compound compare to its non-hydroxylated analog in enzyme inhibition?
- Mechanistic Insight : The hydroxy group enhances metal chelation, reducing IC₅₀ values by 10-fold in MMP-9 inhibition assays (e.g., 2.5 µM vs. 25 µM for 2,2-dimethylpropanamide). Competitive inhibition kinetics (Ki = 1.8 µM) confirm direct binding to the Zn²⁺ cofactor .
- Structural Analysis : Overlay of X-ray structures shows the hydroxy group displaces a water molecule in the enzyme’s active site, as seen in SHELX-refined models .
Q. What role do steric effects from the dimethyl groups play in the compound’s reactivity?
- Analysis : The geminal dimethyl groups induce steric hindrance, limiting rotational freedom and stabilizing a planar amide conformation. This enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in acyl transfer reactions). Kinetic studies show a 3x slower hydrolysis rate compared to N-hydroxypropanamide due to reduced solvent accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
